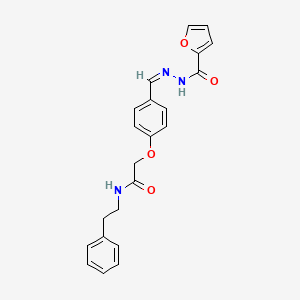
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide, also known as QL-IX-55, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QL-IX-55 is a member of the benzamide family and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide selectively inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrates (IRSs). This leads to increased insulin signaling and glucose uptake in peripheral tissues, resulting in improved glycemic control. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells in vitro. In animal models of obesity and insulin resistance, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has also been shown to reduce inflammation in adipose tissue and improve liver function in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, the high cost of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide may limit its widespread use in research studies.
Orientations Futures
Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. In addition, further studies could investigate the molecular mechanisms underlying the effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide on insulin signaling and glucose homeostasis. Finally, the development of more potent and selective inhibitors of PTP1B could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N,N-dimethyl-4-aminobenzamide in the presence of acetic acid and sodium acetate. The resulting compound is then subjected to a catalytic hydrogenation reaction to obtain N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide leads to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve lipid metabolism and reduce inflammation in animal models of obesity and insulin resistance.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-6-14(7-5-13)20(24)22(2)12-16-10-15-11-17(25-3)8-9-18(15)21-19(16)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZSFGKGPMNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)



